5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group, a morpholinylmethyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the chloro group is introduced via a halogenation reaction.
Introduction of the piperidinyl group: This step involves the nucleophilic substitution of a halogenated pyridine with a piperidine derivative.
Attachment of the morpholinylmethyl group: This is achieved through a nucleophilic substitution reaction where the morpholine ring is introduced.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-2-carboxamide
- 5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-4-carboxamide
Uniqueness
5-Chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both morpholinyl and piperidinyl groups also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-6-[4-(morpholin-4-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c17-14-9-13(15(18)22)10-19-16(14)21-3-1-12(2-4-21)11-20-5-7-23-8-6-20/h9-10,12H,1-8,11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPMLUKWVOIQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)C3=C(C=C(C=N3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.